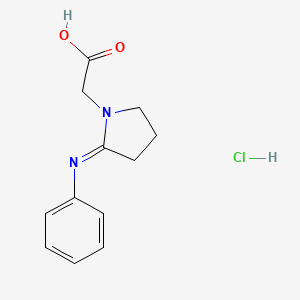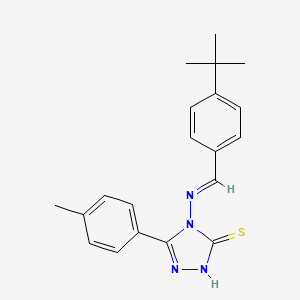![molecular formula C22H22N6O3 B11995471 N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)
N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” is a complex organic compound that belongs to the purine derivative family Purine derivatives are known for their significant roles in biological systems, including their presence in nucleotides and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of benzyl and acetyl groups through nucleophilic substitution or other suitable reactions. Common reagents might include benzyl chloride, acetic anhydride, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography could be employed.
Análisis De Reacciones Químicas
Types of Reactions
“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying purine derivatives and their reactivity.
Biology: Investigating its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Exploring its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for “N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to specific physiological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other purine derivatives such as:
Adenosine: A nucleoside involved in energy transfer and signaling.
Caffeine: A stimulant that acts on the central nervous system.
Theophylline: A bronchodilator used in respiratory diseases.
Uniqueness
“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives. These unique features could make it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C22H22N6O3 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C22H22N6O3/c1-27-19-18(20(30)26-22(27)31)28(14-17(29)23-12-15-8-4-2-5-9-15)21(25-19)24-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,23,29)(H,24,25)(H,26,30,31) |
Clave InChI |
PYJRZVNILXAZAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)


![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)
